N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides . These were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to bridge metal centers and act as a bidentate ligand in coordination polymers .Chemical Reactions Analysis
The most common synthetic methods of thieno [3,2- d ]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .Physical And Chemical Properties Analysis
The yield of the compound was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .Scientific Research Applications
Mycobacterium Tuberculosis Inhibition
N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride and its derivatives have been explored for their potential in inhibiting Mycobacterium tuberculosis. A study developed 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel inhibitors for Mycobacterium tuberculosis pantothenate synthetase (Samala et al., 2013).
Synthesis and Molecular Conformations
Various derivatives of N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride have been synthesized to explore their molecular conformations and potential applications. For instance, a study synthesized several derivatives and analyzed their molecular conformations and hydrogen bonding, which can be crucial for understanding their chemical properties and potential uses in scientific research (Sagar et al., 2017).
Antimicrobial Activities
Some derivatives have been investigated for their antimicrobial activities. A study synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, including derivatives of N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride, and evaluated them as antimicrobial agents, finding promising activities in some cases (Gouda et al., 2010).
Corrosion Inhibition
Some derivatives have been studied for their potential as corrosion inhibitors. For example, pyrazolo[3,4-b]pyridine derivatives, closely related to N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride, have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
properties
IUPAC Name |
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-2-4-10(5-3-9)16-14(19)13-11-8-15-7-6-12(11)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRAWYTMIIGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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